2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex chemical compound that has been the subject of various scientific studies due to its unique structure and potential applications in various fields. The compound consists of multiple functional groups, including methoxypyrazine and piperidine, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves:
The reaction of 3-methoxypyrazine with a piperidine derivative in the presence of an appropriate base to form an intermediate.
Subsequent coupling of this intermediate with a pyridazinone derivative under controlled conditions.
Industrial Production Methods
Industrial production often employs optimized reaction conditions to maximize yield and purity. This involves:
The use of high-purity starting materials.
Strict control of reaction temperature and pressure.
Advanced purification techniques, such as chromatography and recrystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound is prone to substitution reactions, particularly at the methoxypyrazine group, which can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines, or other nucleophilic species.
Major Products Formed
The specific products formed depend on the reaction conditions and the reagents used. Oxidation typically leads to the formation of carbonyl or carboxyl derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has a broad range of scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other biomolecules.
Pathways Involved: : Inhibition of specific enzyme activities, modulation of receptor functions, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-((3-methylpyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(3-((3-ethoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(3-((3-propoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Uniqueness
2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its specific methoxypyrazine group, which imparts unique chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-24-15-16(18-8-7-17-15)25-12-4-3-9-20(10-12)14(23)11-21-13(22)5-2-6-19-21/h2,5-8,12H,3-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKGIXCUIDZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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